molecular formula C11H21NO2 B2722788 Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate CAS No. 2287249-98-1

Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate

Cat. No. B2722788
CAS RN: 2287249-98-1
M. Wt: 199.294
InChI Key: WYVZKVCIJLJTDJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate, also known as tert-butyl pyrrolidine-2-carboxylate or Boc-D-proline, is a chemical compound used in scientific research. It is a derivative of proline, an amino acid commonly found in proteins. Boc-D-proline is a white crystalline powder that is soluble in organic solvents like methanol and dichloromethane.

Mechanism of Action

Boc-D-proline does not have a specific mechanism of action as it is used as a building block for the synthesis of peptides and peptidomimetics. The mechanism of action of the resulting compounds depends on their structure and function.
Biochemical and Physiological Effects:
Boc-D-proline itself does not have any significant biochemical or physiological effects as it is not biologically active. However, the peptides and peptidomimetics synthesized using Boc-D-proline may have a range of biochemical and physiological effects depending on their structure and function.

Advantages and Limitations for Lab Experiments

Boc-D-proline is a useful building block for the synthesis of peptides and peptidomimetics due to its stability and ease of use. It can be easily incorporated into peptide sequences and can be deprotected using mild acid catalysts. However, its use is limited to the synthesis of peptides and peptidomimetics and it does not have any biological activity on its own.

Future Directions

There are several future directions for the use of Boc-D-proline in scientific research. One area of interest is the synthesis of peptidomimetics for the treatment of diseases like cancer and diabetes. Another area of interest is the development of new methods for the synthesis of peptides and peptidomimetics using Boc-D-proline as a building block. Additionally, Boc-D-proline can be used as a starting material for the synthesis of other proline derivatives with potential biological activity.

Synthesis Methods

Boc-D-proline can be synthesized through a multi-step process that involves the protection of the carboxyl group and the nitrogen atom of proline. The Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate group is then added to the nitrogen atom using Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate chloroformate. The resulting compound is deprotected using an acid catalyst to yield Boc-D-proline.

Scientific Research Applications

Boc-D-proline is used in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides are short chains of amino acids that play important roles in biological processes like cell signaling and enzyme activity. Peptidomimetics are compounds that mimic the structure and function of peptides and can be used as drugs or therapeutic agents.

properties

IUPAC Name

tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-11(4,5)7-12-8/h8,12H,6-7H2,1-5H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVZKVCIJLJTDJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](NC1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate

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